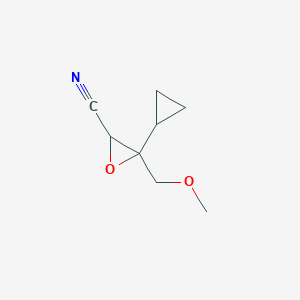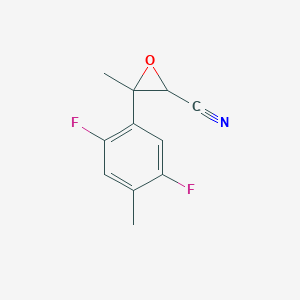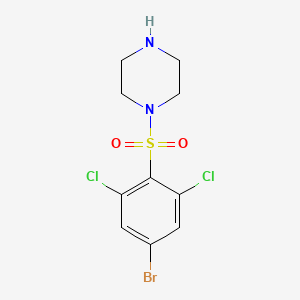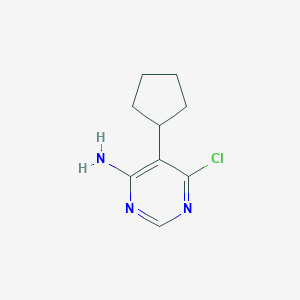
1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO2S and a molecular weight of 182.67 g/mol . This compound is known for its versatile applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(1-methylcyclopropyl)ethanol with thionyl chloride (SOCl2) under controlled conditions . The reaction proceeds as follows:
2-(1-methylcyclopropyl)ethanol+SOCl2→1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride+HCl+SO2
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under certain conditions.
Common reagents used in these reactions include bases like pyridine and triethylamine, and solvents such as dichloromethane and tetrahydrofuran . The major products formed depend on the nucleophile used in the substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Pharmaceuticals: The compound is utilized in the development of various pharmaceutical agents due to its ability to form stable sulfonamide and sulfonate derivatives.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives . These reactions often proceed via a nucleophilic substitution mechanism, where the chloride ion is displaced by the nucleophile.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity but different steric properties.
2-Methoxyethane-1-sulfonyl chloride (C3H7ClO3S): Another sulfonyl chloride with an additional methoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it valuable in specific synthetic applications .
Eigenschaften
Molekularformel |
C6H11ClO2S |
|---|---|
Molekulargewicht |
182.67 g/mol |
IUPAC-Name |
1-(2-methylcyclopropyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO2S/c1-4-3-6(4)5(2)10(7,8)9/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
QJMDGOPGPJKFMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1C(C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184263.png)
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13184265.png)


![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)
![2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine](/img/structure/B13184281.png)






![2-[(2-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13184345.png)
